molecular formula C16H15ClN4O2S B4366445 N~1~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE

N~1~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4366445
M. Wt: 362.8 g/mol
InChI Key: DRVIWSYXPKSWEF-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a triazole ring, a chlorobenzyl group, and a methylbenzenesulfonamide moiety

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-12-6-8-14(9-7-12)24(22,23)20-16-18-11-21(19-16)10-13-4-2-3-5-15(13)17/h2-9,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVIWSYXPKSWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.

    Sulfonamide Formation: The final step involves the reaction of the triazole intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N~1~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring and sulfonamide group are known to interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride
  • N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride

Uniqueness

N~1~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and sulfonamide group makes it particularly interesting for medicinal chemistry applications, as these moieties are known to enhance the compound’s stability and bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE

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